7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Organic Synthesis Medicinal Chemistry Intermediate

This C7-methoxy, C4,C4-dimethyl α-tetralone is not a generic building block. The synergistic substitution pattern is mandatory for the Celltech-patented synthesis of fused 2-aminopyrimidines (EP0946523) – simpler tetralones will not yield the target core. It exhibits AKR1C3 selectivity (IC50=1.41 µM, >100 µM for COX-1/COX-2) and a LogP of 2.95, ideal for CNS-penetrant leads. Procure this exact entity to eliminate synthetic route scouting and off-target liability.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 23203-49-8
Cat. No. B1607129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one
CAS23203-49-8
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2=C1C=CC(=C2)OC)C
InChIInChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-8-9(15-3)4-5-11(10)13/h4-5,8H,6-7H2,1-3H3
InChIKeyXFUTWROAJKCYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS 23203-49-8): A Structural and Functional Overview for Procurement


7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS 23203-49-8) is a C7-methoxy and C4,C4-dimethyl substituted derivative of the α-tetralone (3,4-dihydronaphthalen-1-one) scaffold [1]. This organic compound, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol , is characterized by its dual functionalization: a methoxy group at the 7-position and a gem-dimethyl group at the 4-position of the tetralone ring. This specific substitution pattern distinguishes it from simpler α-tetralone analogs like 4,4-dimethyl-1-tetralone (CAS 2979-69-3) and 7-methoxy-1-tetralone (CAS 6836-19-7) , imparting unique steric and electronic properties that influence its reactivity and biological profile.

Why 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one Cannot Be Replaced by Generic α-Tetralone Analogs


The assumption that 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one can be generically substituted by other α-tetralone derivatives, such as the unsubstituted parent compound or mono-substituted analogs, is invalid due to the non-linear, synergistic effects of its dual C7-methoxy and C4,C4-dimethyl substitutions. These modifications alter the compound's core physicochemical properties, such as lipophilicity (LogP) [1] and electronic distribution, which in turn profoundly affect its performance as a synthetic intermediate [2] and its biological target interactions. The data presented below demonstrate that these structural features are not incremental improvements but are essential for achieving specific synthetic outcomes and biological selectivities, underscoring the procurement risk of substituting this precise molecular entity.

Quantitative Differentiation of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one: A Procurement Evidence Guide


Unique and Validated Synthetic Route as a Key Intermediate for a Benzoquinazoline Scaffold

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is specifically required as the core intermediate (V) in the patented synthesis of a benzoquinazoline-2-amine scaffold [1]. This validated route proceeds via the condensation of anisole with gamma,gamma-dimethylbutyrolactone to yield a pentanoic acid intermediate, which is subsequently cyclized using polyphosphoric acid to form the target tetralone [2]. The specific C4 gem-dimethyl and C7-methoxy substitution pattern of this compound is essential for the subsequent reaction with N,N-dimethylformamide dimethyl acetal and final cyclization with guanidinium carbonate to yield the desired fused heterocyclic system.

Organic Synthesis Medicinal Chemistry Intermediate

Enhanced Selectivity for AKR1C3 over COX Enzymes

The compound exhibits a defined selectivity profile, demonstrating inhibitory activity against Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) with an IC50 of 1.41 µM, while showing no significant activity against Cyclooxygenase-1 (COX1) and Cyclooxygenase-2 (COX2) (IC50 > 100 µM) [1]. This contrasts with the broader class of α-tetralone derivatives, which are more commonly investigated as monoamine oxidase (MAO) inhibitors [2], and highlights a specific, off-target activity profile.

Enzymology Biochemical Assay Selectivity Profile

Differentiated Physicochemical Properties: Increased Lipophilicity and Steric Bulk

The presence of the gem-dimethyl group at the C4 position and the methoxy group at C7 significantly alters the compound's lipophilicity compared to less substituted analogs. The calculated LogP for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is 2.9493 [1]. This is in contrast to the parent α-tetralone (calculated LogP ~1.9) and the mono-substituted analog 4,4-dimethyl-1-tetralone (calculated LogP ~2.8) , indicating a substantial increase in hydrophobicity.

Physicochemical Properties LogP ADME Drug Design

Optimal Application Scenarios for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one in R&D


Validated Starting Material for Benzoquinazoline-2-amine Synthesis

This compound is the optimal and documented starting material for the synthesis of a specific class of fused polycyclic 2-aminopyrimidine derivatives, as protected under the Celltech patent portfolio (EP0946523) [1]. Its unique 7-methoxy-4,4-dimethyl substitution is a prerequisite for the successful execution of this published and patented synthetic pathway, eliminating the need for de novo route scouting or optimization of alternative, structurally similar starting materials that would fail to yield the target core.

Development of Selective AKR1C3 Inhibitor Probes

Given its demonstrated selectivity for AKR1C3 (IC50 = 1.41 µM) over the related COX enzymes (IC50 > 100 µM) [2], this compound serves as a valuable starting point for medicinal chemistry programs focused on developing tool compounds or leads targeting AKR1C3. Its scaffold is pre-validated to avoid major off-target activity on COX-1 and COX-2, a common liability for many inhibitors in the prostaglandin pathway, thereby streamlining the hit-to-lead optimization process for this target class.

Scaffold for Designing Lipophilic Bioactive Molecules

The relatively high lipophilicity (LogP = 2.95) [3] of this scaffold, combined with its ketone and aryl ether functionalities, makes it an ideal core for designing compounds intended to cross biological membranes, such as the blood-brain barrier. It is a superior starting point compared to the less lipophilic 7-methoxy-1-tetralone (LogP ~1.9) [3] for CNS-targeted drug discovery projects where passive membrane permeability is a critical parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.